2-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C9H7BrN2O4S2 and a molecular weight of 351.2 g/mol. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction mixture is then heated to a specific temperature to complete the synthesis.
Chemical Reactions Analysis
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It has been investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal activity.
3-Mercaptopicolinic acid: Used as an enzyme inhibitor in biochemical studies.
Carbocisteine: A mucolytic agent with antioxidant and anti-inflammatory properties.
The uniqueness of 3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
114260-74-1 |
---|---|
Molecular Formula |
C9H7BrN2O4S2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-[(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7BrN2O4S2/c10-5-1-2-6-7(3-5)18(15,16)12-9(11-6)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
VQYVIIJFWMCKBW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.